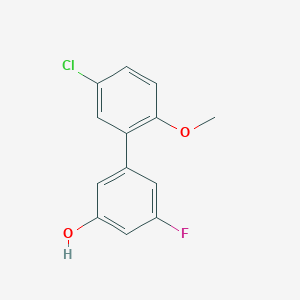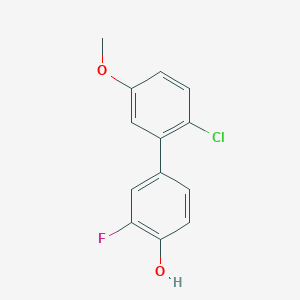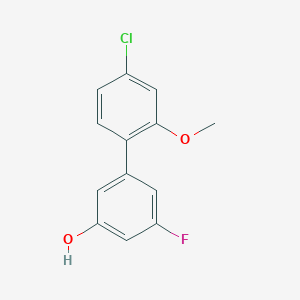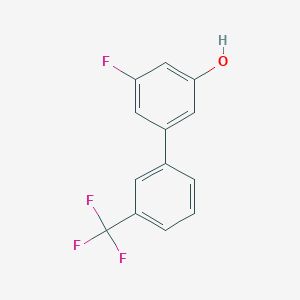
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (5-CMPFP-95) is a highly reactive chemical compound with multiple applications in scientific research. It is a white, crystalline solid with a melting point of about 83-85°C and a boiling point of about 185-187°C. 5-CMPFP-95 is a highly soluble compound, with a solubility of about 6 g/L in water and a solubility of about 4 g/L in ethanol.
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as benzodiazepines, anticonvulsants, and antipsychotics. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of a variety of polymers, such as polycarbonates and polystyrenes.
Mecanismo De Acción
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the reactions in which it is used, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is believed to have minimal biochemical and physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is its high reactivity and solubility, which make it an ideal compound for use in a variety of scientific experiments. It is also relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. However, there are some limitations to the use of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. It is a highly reactive compound, which can lead to the formation of unwanted byproducts in some experiments. Additionally, it is not very stable, and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. These include further research into the mechanism of action of the compound, as well as research into its potential applications in the synthesis of a wider range of compounds and polymers. Additionally, research into the stability and long-term effects of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new uses for the compound. Finally, research into the potential toxicity of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new safety protocols for its use in scientific experiments.
Métodos De Síntesis
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is typically synthesized through a reaction of 5-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out at room temperature and can be completed in a few hours. The reaction produces a white, crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-9(14)6-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRSQDMQOLDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684423 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-87-3 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)









